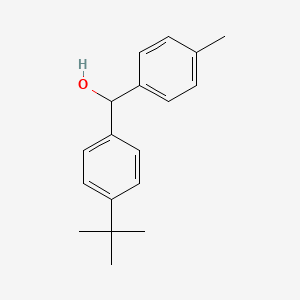

4-tert-Butyl-4'-methylbenzhydrol

Beschreibung

Contextualization within Substituted Benzhydrol Chemistry

4-tert-Butyl-4'-methylbenzhydrol belongs to the class of organic compounds known as substituted benzhydrols, or diphenylmethanols. wikipedia.orgnih.gov The parent compound, benzhydrol, consists of a diphenylmethane (B89790) backbone with a hydroxyl group attached to the central carbon atom. nih.gov Substituted benzhydrols are derivatives of this structure where one or more hydrogen atoms on the aromatic rings are replaced by other functional groups.

In the case of this compound, the two phenyl rings are substituted at the para position (position 4) with a tert-butyl group and a methyl group, respectively. The presence and position of these alkyl substituents significantly influence the molecule's steric and electronic properties, which in turn affect its reactivity and potential applications.

Research into substituted benzhydrols often involves studying how different substituents alter the chemical behavior of the alcohol functional group. For instance, the rate of acid-catalyzed methanolysis of various substituted benzhydrols has been shown to correlate with Hammett σ+ parameters, indicating that the reaction proceeds through a unimolecular rate-determining step involving a carbocation intermediate. rsc.org The stability of this intermediate is directly influenced by the electronic nature of the substituents on the phenyl rings. rsc.org

Significance of Alkyl-Substituted Aromatic Alcohols in Modern Organic Synthesis

Alkyl-substituted aromatic alcohols, a broad class that includes this compound, are valuable intermediates in modern organic synthesis. chalmers.segoogle.com These compounds can be derived from hydrocarbons and serve as foundational materials for creating a wide array of other substances. ncert.nic.in The hydroxyl group is a key functional group that allows for a variety of chemical transformations.

One of the primary applications of these alcohols is as precursors in the synthesis of more complex molecules. They can be converted into a range of other functional groups, making them versatile building blocks. For example, they are used in the preparation of fragrances and pharmaceuticals. wikipedia.org Specifically, the benzhydryl group, a core component of these molecules, is found in the structure of many histamine (B1213489) H1 antagonists. wikipedia.org

Furthermore, the development of green and efficient synthetic methods utilizing alcohols as alkylating agents is an active area of research. chalmers.seresearchgate.net Traditionally, carbon-carbon bond formation has relied on the use of alkyl halides, which can be toxic and generate significant waste. chalmers.se Alcohols offer a more environmentally benign alternative. chalmers.se

Overview of Research Trajectories for Arylmethyl Alcohols and Related Analogues

Current research on arylmethyl alcohols and their analogues is focused on several key areas. A major trajectory is the development of novel and more efficient synthetic methodologies. This includes the exploration of transition-metal-free reaction conditions for the synthesis of substituted alcohols. chalmers.seresearchgate.net For instance, the use of t-BuONa as a dual-role reagent, acting as both a base and a radical initiator, has been investigated for the coupling of aromatic alcohols. chalmers.se

Another significant research direction is the investigation of the structure-activity relationships of these compounds. By systematically modifying the substituents on the aromatic rings, researchers can tune the biological and chemical properties of the resulting molecules. This is particularly relevant in medicinal chemistry, where such modifications can lead to the development of more potent and selective drugs.

The study of reaction mechanisms is also a crucial aspect of the research. rsc.org Understanding the pathways through which these alcohols react, such as the formation of carbocation intermediates in solvolysis reactions, allows for better control over reaction outcomes and the design of more effective synthetic strategies. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12,17,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUNDQHVUIRYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373820 | |

| Record name | 4-tert-Butyl-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406457-77-0 | |

| Record name | 4-tert-Butyl-4'-methylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways to 4-tert-Butyl-4'-methylbenzhydrol

Traditional syntheses for benzhydrol derivatives are well-documented and offer reliable, albeit sometimes limited, routes to the target compound. These methods include Friedel-Crafts reactions, reduction of the corresponding ketone, and syntheses mediated by organometallic reagents.

The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds on an aromatic ring. libretexts.orglibretexts.org In the context of synthesizing this compound, this would typically involve an electrophilic aromatic substitution. One potential pathway is the arylation of toluene (B28343) with a 4-tert-butyl-substituted benzyl (B1604629) alcohol derivative under acidic conditions. Lewis acids such as TiCl₄, Sc(OTf)₃, or FeCl₃ are often employed to catalyze the reaction by activating the alcohol to form a carbocation electrophile. nih.gov

However, the Friedel-Crafts alkylation is known for several limitations. The reaction can be prone to polyalkylation, where more than one alkyl group is added to the aromatic ring. libretexts.orglibretexts.org Furthermore, carbocation rearrangements can occur, especially with primary alkyl halides, potentially leading to a mixture of products. libretexts.org For the synthesis of this compound, careful selection of the electrophile and reaction conditions is crucial to favor the desired mono-arylated product.

A highly common and effective strategy for producing benzhydrols is the reduction of the corresponding benzophenone (B1666685). google.com For the target molecule, this involves the synthesis of 4-tert-Butyl-4'-methylbenzophenone as a precursor, which is then reduced to yield this compound.

A variety of reducing agents can accomplish this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent frequently used for reducing carbonyl groups in a laboratory setting. youtube.compitt.edu The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. pitt.edu

For industrial-scale production, catalytic hydrogenation presents a greener and more atom-economical alternative. google.compatsnap.com This process involves reacting the benzophenone with hydrogen gas in the presence of a metal catalyst. google.com Palladium-based catalysts, sometimes supported on carbon (Pd/C), have shown high activity and selectivity for this transformation. google.comresearchgate.net The reaction conditions, such as temperature, pressure, and the choice of solvent, can be optimized to maximize the yield of the desired benzhydrol and prevent over-reduction to the corresponding diphenylmethane (B89790). google.comresearchgate.net

| Method | Reagent/Catalyst | Solvent | Conditions | Notes |

| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Typically room temperature or cooled on ice. pitt.edu | A reliable lab-scale method with high selectivity for the carbonyl group. pitt.edu |

| Catalytic Hydrogenation | H₂, Pd-Cu-Sn/C | Methanol or Ethanol | 40-120 °C, 0.2-5.0 MPa. google.com | A green synthesis process suitable for larger scales; selectivity can be controlled to avoid over-reduction. google.com |

Organometallic reagents, particularly Grignard reagents, provide a powerful and versatile method for constructing the benzhydrol scaffold. youtube.com This approach involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For the synthesis of this compound, two primary Grignard pathways are feasible:

Route A: Reaction of 4-tert-butylphenylmagnesium bromide (prepared from 4-tert-butylbromobenzene and magnesium) with 4-methylbenzaldehyde.

Route B: Reaction of p-tolylmagnesium bromide (prepared from 4-methylbromobenzene and magnesium) with 4-tert-butylbenzaldehyde.

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the reactivity of the Grignard reagent. youtube.com After the addition is complete, the resulting magnesium alkoxide intermediate is hydrolyzed with an aqueous acid workup to yield the final benzhydrol product. youtube.com

Development of Novel Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry aims to develop methods that are not only efficient but also stereoselective and environmentally sustainable. Research in benzhydrol synthesis reflects these goals through the exploration of asymmetric catalysis and the application of green chemistry principles.

Since the central carbon of this compound is a stereocenter, it can exist as a racemic mixture of two enantiomers. The stereoselective synthesis of a single enantiomer is of significant interest, particularly for applications in pharmaceuticals and materials science. Asymmetric synthesis of benzhydrols is most commonly achieved through the enantioselective reduction of the prochiral benzophenone precursor.

This involves the use of chiral catalysts that can differentiate between the two faces of the carbonyl group. Catalytic asymmetric hydrogenation using ruthenium complexes with chiral ligands, such as BINAP in combination with a chiral diamine, has proven effective for the enantioselective reduction of substituted benzophenones, yielding chiral diarylmethanols with high enantiomeric excess (ee). acs.org

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.govinstituteofsustainabilitystudies.com In the context of producing this compound, these principles can be applied in several ways.

Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation for the reduction of 4-tert-Butyl-4'-methylbenzophenone is a prime example of green chemistry. google.commun.ca Catalytic methods minimize waste compared to stoichiometric reducing agents like zinc powder, which were used in older methods and produced significant inorganic waste. google.compatsnap.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov The reduction of a benzophenone to a benzhydrol is a highly atom-economical addition reaction.

Use of Safer Solvents: The search for and implementation of safer, more environmentally benign solvents is a key aspect of green chemistry. instituteofsustainabilitystudies.com While traditional organic solvents are often used, research into using water, ethanol, or supercritical fluids as reaction media is ongoing in many areas of chemical synthesis.

The shift from older, waste-intensive methods like zinc powder reduction to modern catalytic hydrogenation highlights the successful application of green chemistry principles to benzhydrol synthesis, offering a pathway to more sustainable chemical manufacturing. google.com

Transition Metal Catalysis for C-C and C-O Bond Formation

The synthesis of unsymmetrical diarylmethanols like this compound is effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods are favored for their efficiency and tolerance of various functional groups.

A primary method for forming the central C-C bond is the Grignard reaction. mnstate.eduleah4sci.com This involves reacting an organomagnesium halide (Grignard reagent), such as 4-tert-butylphenylmagnesium bromide, with an aldehyde, like 4-methylbenzaldehyde. leah4sci.comlibretexts.org The reaction, typically conducted in an anhydrous ether solvent, is a powerful tool for creating carbon-carbon bonds. mnstate.eduleah4sci.com The process involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon of the aldehyde. leah4sci.com Subsequent acidic workup protonates the resulting alkoxide to yield the final benzhydrol product.

Another significant transition metal-catalyzed approach is the Suzuki-Miyaura coupling. This reaction typically couples an arylboronic acid with an aryl halide. However, variations exist where diarylmethyl carbonates can be coupled with arylboronic acids in the presence of a palladium catalyst to yield triarylmethanes, demonstrating the versatility of this reaction in forming C-C bonds at the benzylic position. acs.org For the synthesis of this compound, this could be adapted by coupling 4-tert-butylphenylboronic acid with 4-methylbenzaldehyde, often catalyzed by a palladium complex.

Similarly, Negishi coupling, which uses an organozinc reagent, presents a viable synthetic route. The practical asymmetric synthesis of various diarylmethanols has been demonstrated using organozinc reagents derived from aryl bromides, which then add to aldehydes. nih.gov This method could be applied by preparing a 4-tert-butylphenylzinc species and reacting it with 4-methylbenzaldehyde.

While less common for this specific target, C-O bond formation strategies could hypothetically be employed, though C-C bond formation is generally more direct for constructing the benzhydrol core.

Table 1: Comparison of Synthetic Reactions for Unsymmetrical Diarylmethanols

| Reaction Type | Key Reagents | Catalyst/Solvent | Bond Formed | General Applicability |

|---|---|---|---|---|

| Grignard Reaction | Arylmagnesium Halide + Aryl Aldehyde | Anhydrous Ether | C-C | Widely used for alcohol synthesis from carbonyls. mnstate.eduleah4sci.com |

| Suzuki-Miyaura Coupling | Arylboronic Acid + Aryl Halide/Aldehyde | Palladium Complex | C-C | Highly versatile for C-C bond formation with good functional group tolerance. acs.org |

| Negishi Coupling | Organozinc Reagent + Aryl Halide/Aldehyde | Palladium or Nickel Complex | C-C | Effective for creating diarylmethanols, including chiral versions. nih.gov |

Role as an Intermediate in Complex Organic Syntheses

Utilization as a Chiral Building Block

This compound is a prochiral molecule that serves as a valuable precursor for creating enantiomerically pure compounds. The separation of its racemic mixture into individual (R)- and (S)-enantiomers, a process known as chiral resolution, is a critical first step. wikipedia.orglibretexts.org This is often accomplished by forming diastereomeric salts. wikipedia.orglibretexts.org The racemic benzhydrol is reacted with a single enantiomer of a chiral acid or base, creating a mixture of diastereomers. libretexts.orgyoutube.com These diastereomers possess different physical properties, such as solubility, allowing them to be separated by methods like crystallization. wikipedia.orgyoutube.com Once separated, the chiral resolving agent is removed, yielding the pure enantiomers of the benzhydrol.

These enantiomerically pure benzhydrols are versatile chiral building blocks in asymmetric synthesis. nih.govbuchler-gmbh.com The synthesis of many pharmaceuticals relies on such chiral intermediates. buchler-gmbh.com The hydroxyl group can be derivatized or substituted to create more complex chiral structures. The distinct steric environments created by the bulky tert-butyl group on one phenyl ring and the methyl group on the other can influence the stereochemical outcome of subsequent reactions, making it a useful scaffold for designing chiral ligands or catalysts for asymmetric transformations. acs.org Highly enantioselective methods for synthesizing chiral benzhydrols directly, such as the asymmetric hydrogenation of unsymmetrical benzophenones catalyzed by manganese complexes, have also been developed, offering an alternative to resolution. acs.org

Precursor for Advanced Chemical Reagents and Auxiliaries

Beyond its use as a chiral building block, this compound and its derivatives can function as advanced chemical reagents, particularly as protecting groups. organic-chemistry.org A protecting group is a molecular fragment that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. organic-chemistry.orgwikipedia.org

The benzhydryl group, in general, is an effective protecting group for amines, alcohols, and carboxylic acids. wikipedia.orgacs.org After its introduction, the bulky benzhydryl moiety can provide steric protection and is stable under various reaction conditions, including strongly acidic or basic environments and some catalytic hydrogenations. acs.orgnih.gov The stability and selective removal are key features of a good protecting group. organic-chemistry.org For instance, the benzhydryl group has been used to protect the nitrogen in uracil (B121893) analogues and can be removed selectively under specific acidic conditions without affecting other functional groups. acs.orgnih.govacs.org

By converting the hydroxyl group of this compound to a halide (e.g., 4-tert-butyl-4'-methylbenzhydryl chloride), a reagent is created that can introduce this specific, sterically demanding protecting group onto other molecules. The substituted nature of this particular benzhydryl group can fine-tune its stability and the conditions required for its eventual removal, or deprotection. This allows for orthogonal protection strategies in complex, multi-step syntheses where multiple protecting groups must be removed selectively. organic-chemistry.org

Chemical Reactivity and Reaction Mechanisms

Transformation Chemistry of the Hydroxyl Functionality

The hydroxyl group is the primary site of chemical transformation, enabling conversion to a variety of other functional groups.

The oxidation of the secondary alcohol functionality in 4-tert-Butyl-4'-methylbenzhydrol yields the corresponding ketone, 4-tert-Butyl-4'-methylbenzophenone. This transformation is a common and efficient reaction for diarylalkanol substrates. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, cost, and scale). chemicalbook.com

The general reaction is as follows:

Commonly used oxidizing agents for the conversion of secondary benzylic alcohols to ketones are summarized in the table below. The reaction with sodium hypochlorite (B82951) in the presence of a phase-transfer catalyst is a well-established method for the oxidation of the parent compound, benzhydrol. chemicalbook.com

| Oxidizing Agent/System | Description |

| Sodium Hypochlorite (NaOCl) | A common and inexpensive bleach, often used with a phase-transfer catalyst for efficient oxidation. chemicalbook.com |

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, typically generated in situ from chromium trioxide or sodium dichromate in sulfuric acid. |

| Pyridinium Chlorochromate (PCC) | A milder and more selective chromium-based reagent, often used for sensitive substrates. |

| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent, its reactivity can be controlled by adjusting the pH and temperature. |

The benzylic carbon of this compound is susceptible to nucleophilic substitution, primarily proceeding through an SN1 mechanism. This is due to the high stability of the resulting tertiary benzylic carbocation, which is resonance-stabilized by both aromatic rings. The electron-donating nature of the p-methyl and p-tert-butyl groups further enhances the stability of this carbocation intermediate.

Acid-catalyzed substitution reactions are common. In the presence of an acid, the hydroxyl group is protonated to form a good leaving group (water), which then dissociates to form the carbocation. This intermediate is then attacked by a nucleophile. A study on the methanolysis of substituted benzhydrols confirmed that the reaction proceeds via a unimolecular rate-determining step, consistent with an SN1 mechanism. rsc.org

A range of nucleophiles can be used in these substitution reactions, as demonstrated by the aluminum triflate-catalyzed reactions of benzhydrol. researchgate.net

| Nucleophile | Product Type |

| Alcohols (e.g., Methanol) | Ether |

| Thiols | Thioether |

| Amines | Amine |

| Carbon Nucleophiles (e.g., Allyltrimethylsilane) | C-C Bond Formation |

The acid-catalyzed dehydration of this compound leads to the formation of an olefinic product, 1-(4-tert-butylphenyl)-1-(4-methylphenyl)ethene. This reaction is an E1 elimination, proceeding through the same stable carbocation intermediate as the SN1 substitution. byjus.comlibretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form an alkyloxonium ion. byjus.com

Loss of a water molecule to form the stable benzylic carbocation. byjus.com

Deprotonation of an adjacent carbon (in this case, the benzylic carbon itself does not have a proton, so the reaction would involve rearrangement or, more likely, formation of a double bond to one of the rings if conditions are harsh, though the primary product is the substituted ethene if a suitable proton source is available for the initial carbinol proton abstraction). A more typical elimination would require a proton on a carbon adjacent to the carbinol carbon. However, for benzhydrols, elimination to form a substituted styrene (B11656) is a known reaction pathway under forcing conditions, though less common than substitution. The expected product from the dehydration of this compound is 1-(4-tert-butylphenyl)-1-(p-tolyl)ethene. The reaction temperature for secondary alcohols is typically in the range of 100–140 °C. libretexts.orglibretexts.org

Derivatization Reactions for Functional Group Interconversion

The hydroxyl group of this compound can be readily converted into other functional groups, such as esters and ethers, through derivatization reactions.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (like acid chlorides or anhydrides) yields the corresponding esters. Direct esterification with a carboxylic acid is typically catalyzed by an acid. For instance, niobium(V) chloride has been shown to be an effective catalyst for the direct esterification of benzyl (B1604629) alcohol with various carboxylic acids. nih.gov Metal-free conditions using TBAI as a catalyst have also been developed for the direct esterification of alcohols. rsc.org

Etherification: Ethers can be synthesized from this compound through several methods. Symmetrical ethers can be formed by the self-condensation of the alcohol, often catalyzed by an iron(III) salt like FeCl₃ or Fe(OTf)₃. nih.govacs.org Unsymmetrical ethers can be formed by reacting this compound with a different primary alcohol in the presence of a similar catalyst. nih.gov Another modern approach involves the use of alkoxyhydrosilanes to mediate the cross-etherification between a secondary benzylic alcohol and an aliphatic alcohol. rsc.orgrsc.org

| Reaction | Reagent/Catalyst | Product |

| Esterification | Carboxylic Acid / Niobium(V) Chloride nih.gov | Ester |

| Symmetrical Etherification | Iron(III) Triflate nih.gov | Symmetrical Ether |

| Unsymmetrical Etherification | Primary Alcohol / Alkoxyhydrosilane rsc.orgrsc.org | Unsymmetrical Ether |

While this compound itself is not typically a direct precursor for organometallic complexes in the same way as halides or pseudohalides, its structure is relevant to organometallic chemistry in two main ways: through conversion to a species that forms organometallic reagents, and through its synthesis using organometallic reagents.

Conversion to Organometallic Precursors: The hydroxyl group can be converted to a leaving group, such as a bromide or chloride, via reaction with reagents like PBr₃ or SOCl₂. The resulting 4-tert-butyl-4'-methylbenzyl halide can then be reacted with a metal, such as magnesium, to form a Grignard reagent. This organometallic compound would be a powerful nucleophile for the formation of new carbon-carbon bonds.

Retrosynthesis via Organometallic Reagents: The synthesis of this compound itself can be achieved through the use of organometallic chemistry. A common method for preparing benzhydrols is the Grignard reaction. wikipedia.org For the target molecule, two retrosynthetic pathways involving a Grignard reaction are plausible:

Reaction of 4-tert-butylphenylmagnesium bromide with 4-methylbenzaldehyde.

Reaction of 4-methylphenylmagnesium bromide with 4-tert-butylbenzaldehyde.

These synthetic routes underscore the importance of organometallic compounds as key intermediates in the preparation of diarylalkanol structures like this compound.

Aromatic Ring Reactivity and Substituent Effects

The two phenyl rings in this compound serve as the primary sites for electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The propensity and regioselectivity of these reactions are intricately controlled by the attached tert-butyl and methyl groups.

Electrophilic Aromatic Substitution on the Substituted Phenyl Rings

Both the tert-butyl and methyl groups are classified as activating groups in the context of electrophilic aromatic substitution. nih.govstackexchange.com This means that both the 4-tert-butylphenyl and the 4-methylphenyl rings are more susceptible to attack by electrophiles than an unsubstituted benzene (B151609) ring. masterorganicchemistry.com This enhanced reactivity stems from the electron-donating nature of these alkyl substituents, which enriches the electron density of the aromatic π-system, thereby making it more attractive to electron-deficient species (electrophiles).

The general mechanism for electrophilic aromatic substitution involves a two-step process. libretexts.org The initial and rate-determining step is the attack of the electrophile on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The second, faster step involves the loss of a proton from the arenium ion to restore the aromaticity of the ring.

Influence of tert-Butyl and Methyl Groups on Reaction Selectivity

The tert-butyl and methyl groups are both ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. stackexchange.comstackexchange.com This directive influence is a consequence of the stability of the corresponding arenium ion intermediates. For both ortho and para attack, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the alkyl group. This allows for direct stabilization of the positive charge by the electron-donating alkyl group through inductive effects and, in the case of the methyl group, hyperconjugation. stackexchange.com

However, the steric bulk of the tert-butyl group plays a significant role in the regioselectivity of the reaction. While it is an ortho-, para-director, the large size of the tert-butyl group can hinder the approach of the electrophile to the ortho positions. libretexts.org Consequently, electrophilic substitution on the 4-tert-butylphenyl ring is expected to show a strong preference for the para position (which is already occupied by the benzhydryl core), and the remaining substitution will predominantly occur at the meta position to a lesser extent, with ortho substitution being significantly disfavored. In the case of the nitration of t-butylbenzene, the product distribution is approximately 12% ortho, 8.5% meta, and 79.5% para. stackexchange.com

In contrast, the methyl group is much smaller and exerts a less pronounced steric effect. Therefore, for the 4-methylphenyl ring, both ortho and para positions are activated. Since the para position is occupied, electrophilic attack will favor the two equivalent ortho positions. For instance, the nitration of toluene (B28343) yields a product mixture of about 58.5% ortho, 4.5% meta, and 37% para. libretexts.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of this compound provides a deeper insight into its chemical behavior, allowing for the prediction of reaction outcomes and the design of synthetic routes.

Elucidation of Reaction Pathways and Transition States

A key transformation of benzhydrols, including this compound, is their reaction under acidic conditions, which typically proceeds through a carbocation intermediate. For instance, the acid-catalyzed methanolysis of substituted benzhydrols has been shown to proceed through a unimolecular rate-determining step, consistent with an S"N"1-type mechanism. This involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a resonance-stabilized benzhydryl carbocation. The stability of this carbocation is crucial to the reaction rate.

The transition state for the formation of the benzhydryl carbocation is characterized by a significant build-up of positive charge on the benzylic carbon. libretexts.org This positive charge is delocalized into both aromatic rings. The tert-butyl and methyl groups, being electron-donating, play a vital role in stabilizing this transition state and the resulting carbocation. nih.gov The stability of benzylic carbocations is well-established, arising from the conjugation of the empty p-orbital of the carbocation with the π-system of the benzene ring. libretexts.org

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of electrophilic aromatic substitution on the phenyl rings of this compound are influenced by the electronic and steric effects of the substituents. The electron-donating nature of the tert-butyl and methyl groups increases the rate of reaction compared to benzene. masterorganicchemistry.com

Quantitative analysis of substituent effects on reaction rates can be achieved using linear free-energy relationships, such as the Hammett equation. wikipedia.org The Hammett equation relates the logarithm of the reaction rate constant (or equilibrium constant) to a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. For electrophilic aromatic substitution, reactions with a large negative ρ value are highly sensitive to the electron-donating or withdrawing nature of the substituents.

While specific Hammett plots for the reactions of this compound are not available, data for related compounds can provide valuable insights. For example, the nitration of toluene is approximately 23 times faster than the nitration of benzene. masterorganicchemistry.com The nitration of t-butylbenzene is also faster than benzene, though slightly slower than toluene. stackexchange.com

Below is a table summarizing the expected relative reactivity and directing effects for electrophilic aromatic substitution on the two rings of this compound.

| Aromatic Ring | Substituent | Electronic Effect | Steric Effect | Expected Major Substitution Position(s) | Relative Rate Enhancement |

| 4-tert-Butylphenyl | -C(CH₃)₃ | Activating (+I) | High | meta to the benzhydryl group | Moderate |

| 4-Methylphenyl | -CH₃ | Activating (+I, Hyperconjugation) | Low | ortho to the benzhydryl group | High |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic compounds. For 4-tert-Butyl-4'-methylbenzhydrol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides an unambiguous assignment of all proton and carbon signals, offering deep insights into its connectivity and spatial arrangement.

Comprehensive ¹H and ¹³C NMR Signal Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different chemical environments within the molecule. The aromatic region would likely show a complex pattern of overlapping multiplets for the eight aromatic protons. The protons on the phenyl ring bearing the methyl group would appear as two distinct doublets (an AA'BB' system), as would the protons on the phenyl ring with the tert-butyl group. The benzylic proton (CH-OH) would resonate as a singlet, and its chemical shift would be influenced by the electronic effects of the two different aryl substituents. The methyl group protons would appear as a sharp singlet, while the nine equivalent protons of the tert-butyl group would also produce a distinct singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a clear count of the unique carbon atoms in the molecule. Key signals would include the benzylic carbon (CH-OH), the carbons of the methyl and tert-butyl groups, and the various aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the position of the substituents (ipso, ortho, meta, para), allowing for their specific assignment.

Predicted ¹H and ¹³C NMR Data for this compound:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | ~1.3 | s | 9H |

| Methyl (3H) | ~2.3 | s | 3H |

| Benzylic (1H) | ~5.8 | s | 1H |

| Aromatic (8H) | ~7.1-7.4 | m | 8H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C(CH₃)₃ | ~31 |

| C (CH₃)₃ | ~34 |

| CHC H₃ | ~21 |

| C H-OH | ~76 |

| Aromatic & Quaternary Carbons | ~125-150 |

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. researchgate.net This would be particularly useful in assigning the protons within each aromatic ring by showing the correlations between ortho- and meta-protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.com This experiment would allow for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals. For instance, the benzylic proton signal would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2- and 3-bond) correlations between protons and carbons. researchgate.net This is a powerful tool for establishing the connectivity of the entire molecule. For example, the singlet from the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and the ipso-carbon of the phenyl ring to which it is attached. Similarly, the methyl protons would show correlations to the ipso-carbon of the other phenyl ring. The benzylic proton would show correlations to the ipso-carbons of both aromatic rings, confirming the diarylmethanol core structure.

Dynamic NMR Studies for Conformational Analysis

The rotational freedom around the single bonds in this compound, particularly the C-C bonds connecting the aromatic rings to the benzylic carbon, suggests the possibility of different conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes that occur on the NMR timescale. rsc.orgnih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the conformational interchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interchange decreases, and at a certain point (the coalescence temperature), the signals for the individual conformers may become resolved. From an analysis of the temperature-dependent spectra, thermodynamic and kinetic parameters for the conformational processes, such as the free energy of activation (ΔG‡), can be determined. While specific dynamic NMR studies on this compound are not documented, studies on sterically hindered trialkylmethanols have demonstrated the utility of this technique in understanding rotational barriers. rsc.org A similar approach could be applied to investigate the rotational dynamics of the aryl groups in this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (Molecular Formula: C₁₈H₂₂O), the expected exact mass can be calculated. An experimental HRMS measurement would serve to unequivocally confirm this molecular formula. While specific HRMS data for this compound is not published, the technique's ability to provide precise mass is a standard method for compound characterization.

Calculated Molecular Weight for C₁₈H₂₂O: 254.1671 g/mol

Investigation of Fragmentation Pathways and Isomeric Differentiation

In mass spectrometry, the molecular ion of this compound would undergo fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information. The fragmentation of diarylmethanols is influenced by the substituents on the aromatic rings.

Predicted Fragmentation Pathways:

Loss of a tert-butyl group: A prominent fragmentation pathway would likely involve the cleavage of the tert-butyl group, leading to a stable benzylic cation. This would result in a fragment ion with an m/z of [M - 57]⁺.

Loss of a methyl group: Cleavage of the methyl group from the other aromatic ring would result in a fragment ion at [M - 15]⁺.

Formation of tropylium (B1234903) ions: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) with an m/z of 91.

Loss of water: Dehydration of the alcohol can also occur, leading to a fragment at [M - 18]⁺.

Isomeric Differentiation: Mass spectrometry can be a powerful tool for differentiating between positional isomers, which can be challenging by other methods. nih.gov For instance, an isomer of this compound, such as 3-tert-Butyl-4'-methylbenzhydrol, would likely exhibit a different fragmentation pattern due to the altered substitution on the aromatic ring, leading to fragment ions with different relative intensities. Tandem mass spectrometry (MS/MS) experiments, where a specific fragment ion is isolated and further fragmented, can provide even more detailed structural information to distinguish between isomers.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular vibrations of this compound. These techniques provide a molecular fingerprint, allowing for the identification of characteristic functional groups and the assessment of subtle intermolecular forces such as hydrogen bonding.

The vibrational spectrum of this compound is dominated by the characteristic absorptions and scattering of its constituent functional groups. The presence of a hydroxyl (-OH) group, a tertiary butyl group, a methyl group, and two substituted benzene (B151609) rings gives rise to a series of distinct vibrational modes.

The most prominent feature in the IR spectrum is expected to be the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The position and shape of this band are highly sensitive to the extent of hydrogen bonding. The C-O stretching vibration of the secondary alcohol is anticipated to be observed in the 1000-1260 cm⁻¹ range.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl and methyl groups are found just below 3000 cm⁻¹. The C-H bending vibrations of these alkyl groups will also be present in the 1350-1470 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Secondary Alcohol (C-O) | C-O Stretch | 1000-1260 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aliphatic C-H (tert-butyl) | C-H Stretch | 2850-2970 |

| Aliphatic C-H (methyl) | C-H Stretch | 2870-2980 |

| Aliphatic C-H (tert-butyl) | C-H Bend | 1365-1395 |

| Aliphatic C-H (methyl) | C-H Bend | 1370-1470 |

This table presents generalized data and the actual experimental values for this compound may vary.

The hydroxyl group in this compound is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds in the condensed phase. Vibrational spectroscopy is particularly sensitive to these interactions. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the O-H stretching vibration would appear as a sharp band at higher wavenumbers (around 3600 cm⁻¹). However, in the solid state or in concentrated solutions, the formation of intermolecular O-H···O hydrogen bonds causes this band to broaden and shift to lower wavenumbers (typically 3200-3400 cm⁻¹). The magnitude of this shift is indicative of the strength of the hydrogen bond.

Furthermore, subtle shifts in the vibrational frequencies of the aromatic rings and the C-O stretch can also provide information about intermolecular interactions, including van der Waals forces and potential weak C-H···π interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would yield a wealth of information about its molecular and supramolecular structure.

A single-crystal X-ray diffraction analysis would unambiguously determine the bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for a precise description of the relative orientations of the two phenyl rings and the conformation of the tert-butyl group. As the molecule is chiral, crystallizing as a single enantiomer or in a chiral space group would allow for the determination of its absolute configuration.

The table below illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Information Provided |

| Crystal System | The basic repeating shape of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| Final R-indices (R1, wR2) | Indicators of the quality of the crystallographic model. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

This table represents the type of data expected from a crystallographic study, not actual data for this compound.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. For this compound, the primary intermolecular interaction governing the crystal packing is expected to be hydrogen bonding involving the hydroxyl groups. These O-H···O hydrogen bonds would likely link molecules into chains, dimers, or more complex networks.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the determination of molecular and electronic properties with a high degree of accuracy. These methods are instrumental in understanding the fundamental nature of 4-tert-Butyl-4'-methylbenzhydrol.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minima

Density Functional Theory (DFT) has become a primary method for the geometry optimization of organic molecules due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the coordinates on the potential energy surface that correspond to a minimum energy, thus predicting bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Geometrical Parameters for a Substituted Benzhydrol-type Structure using DFT

| Parameter | Predicted Value |

| C-O Bond Length | ~1.43 Å |

| C-C (inter-ring) Bond Length | ~1.52 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-O-H Bond Angle | ~109.5° |

| Phenyl-C-Phenyl Dihedral Angle | ~60-70° |

Note: The values in this table are illustrative and based on typical results for similar substituted benzhydrol structures. Actual values for this compound would require specific calculations.

Analysis of Molecular Orbitals and Charge Distribution

The electronic structure of this compound can be thoroughly analyzed using the results of quantum chemical calculations. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. eurjchem.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, likely the one bearing the methyl group due to its electron-donating nature. Conversely, the LUMO would be distributed over the aromatic system, providing a pathway for accepting electrons in a chemical reaction.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this molecule, the area around the oxygen atom of the hydroxyl group would exhibit a negative potential (red/yellow), indicating a region of high electron density and a likely site for electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, would show a positive potential (blue), highlighting their electrophilic character. rasayanjournal.co.in Mulliken atomic charge analysis can also be performed to quantify the partial charge on each atom, offering further insight into the molecule's polarity and reactive sites. epstem.net

Computational Prediction of Spectroscopic Parameters

Computational methods are also employed to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. epstem.net These calculations provide theoretical chemical shift values that can be compared with experimental data to aid in the assignment of signals in the NMR spectrum.

For this compound, the calculated ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the C-H(OH) group, the protons of the methyl group, and the protons of the tert-butyl group. Similarly, the ¹³C NMR spectrum would have characteristic shifts for the different carbon atoms in the molecule. By comparing the calculated and experimental spectra, a confident assignment of the molecular structure can be achieved.

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Related Substituted Aromatic Compound

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Aromatic H | 7.20 - 7.50 | 7.15 - 7.45 |

| Methine H | 5.80 | 5.75 |

| Methyl H | 2.35 | 2.30 |

| tert-Butyl H | 1.30 | 1.25 |

Note: This table provides representative data. A precise correlation for this compound would require specific GIAO calculations and experimental data.

Calculation of Vibrational Frequencies and Intensities

The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization. The output provides a set of normal modes of vibration, each with a specific frequency.

It is a known phenomenon that calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To correct for this, scaling factors are commonly applied to the computed frequencies. nih.gov The scaled theoretical spectrum can then be compared with the experimental IR or Raman spectrum to assign the observed vibrational bands to specific molecular motions, such as O-H stretching, C-H stretching of the aromatic and aliphatic groups, and C-C stretching of the phenyl rings.

Reaction Mechanism Modeling and Kinetic Simulations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can involve modeling its oxidation to the corresponding benzophenone (B1666685) or other characteristic reactions.

Kinetic and mechanistic studies on the oxidation of substituted benzhydrols have been reported, providing a basis for computational modeling. niscpr.res.inresearchgate.netresearchgate.net Theoretical models can be constructed to map the reaction pathway from reactants to products, identifying transition states and intermediates. By calculating the energies of these species, the activation energy barrier for the reaction can be determined, providing insight into the reaction rate.

For the oxidation of this compound, a proposed mechanism could involve the formation of a complex with the oxidizing agent, followed by a rate-determining step such as the cleavage of the α-C-H bond. niscpr.res.in Computational modeling can be used to locate the transition state for this step and calculate its energy. The influence of the electron-donating tert-butyl and methyl groups on the stability of any carbocation-like intermediates or transition states can also be quantified, explaining the effect of these substituents on the reaction kinetics. The calculated kinetic parameters can then be compared with experimental data to validate the proposed mechanism.

The search did yield general information regarding the computational analysis of substituted benzhydrols and kinetic studies of related compounds. For instance, research on other benzhydrol derivatives indicates that the electronic properties of substituents play a crucial role in their reactivity and the stability of reaction intermediates. yale.edu Furthermore, kinetic studies on para-substituted benzhydrols have been conducted to elucidate reaction mechanisms with various oxidizing agents. sryahwapublications.com

Methodologies for predicting reaction selectivity and rate constants using computational tools are well-established in the field of theoretical chemistry. These approaches often involve the use of quantum mechanical calculations and machine learning models to analyze reaction pathways and predict outcomes with a high degree of accuracy for a variety of organic reactions. rsc.orgmit.edunih.gov Computational tools are frequently employed to identify transition states and calculate the associated energy barriers, providing fundamental insights into reaction mechanisms. sumitomo-chem.co.jprsc.orgsmu.edu

Therefore, until such studies are conducted and published, a detailed and scientifically accurate article focusing solely on the theoretical and computational chemistry of this compound, as per the requested outline, cannot be generated.

Applications in Advanced Chemical Science and Materials Research

Role in Polymer and Materials Chemistry

The unique combination of a bulky tert-butyl group and a reactive hydroxyl moiety in 4-tert-Butyl-4'-methylbenzhydrol presents intriguing possibilities for its use in the synthesis and modification of polymeric materials.

Monomer for the Synthesis of Functional Polymeric Materials

The hydroxyl group of this compound can serve as a reactive site for polymerization reactions. For instance, it could potentially be used as an initiator for ring-opening polymerizations or as a co-monomer in condensation polymerizations to produce polyesters or polyethers. The incorporation of the bulky 4-tert-butyl-4'-methylbenzhydryl side group into a polymer backbone would be expected to significantly influence the material's properties. This could lead to polymers with increased thermal stability, altered solubility characteristics, and a higher glass transition temperature due to the sterically hindered nature of the side chains, which would restrict polymer chain mobility.

Modifiers and Additives for Enhanced Material Performance

As an additive, this compound could be blended with existing polymers to modify their bulk properties. The bulky, hydrophobic nature of the compound could enhance properties such as moisture resistance and dimensional stability. Furthermore, its aromatic character might contribute to improved UV resistance in certain polymer matrices. While direct studies are not prevalent, the principle of using sterically hindered phenolic compounds as stabilizers and modifiers in polymers is a well-established practice in materials science.

Development of Novel Reagents and Catalytic Components

The structural framework of this compound makes it a candidate for the development of specialized reagents and components in catalysis, particularly where steric bulk and chirality are influential.

Ligands for Transition Metal Catalysis

The oxygen atom of the hydroxyl group in this compound can act as a coordinating atom for transition metals. Following deprotonation, the resulting alkoxide could serve as a ligand in the formation of metal complexes. The significant steric hindrance provided by the tert-butyl and methyl-substituted phenyl rings could be advantageous in creating a specific coordination environment around a metal center. This steric bulk can influence the selectivity of catalytic reactions by controlling the access of substrates to the active site, potentially leading to highly regioselective or stereoselective transformations.

Chiral Auxiliaries in Enantioselective Transformations

If resolved into its individual enantiomers, this compound could function as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The bulky and rigid structure of this benzhydrol derivative could effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face and thereby inducing high levels of diastereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

Analytical Methodologies for Complex Matrices

The distinct chemical structure of this compound necessitates specific analytical methods for its detection and quantification, particularly if it were to be used in industrial processes or material formulations.

Due to its aromatic nature, UV-Vis spectroscopy would be a suitable technique for the detection of this compound, with the absorbance being proportional to its concentration. For separation and quantification in complex mixtures, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), likely with a reversed-phase column, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be the methods of choice. The specific retention time and mass spectrum would serve as unique identifiers for the compound. The development of such analytical methods would be crucial for quality control and for studying the fate of the compound in various applications.

Preparation of Reference Standards for Chromatographic Analysis (e.g., GC-MS, HPLC)

In analytical chemistry, the accuracy and reliability of quantitative and qualitative analyses are paramount. This is particularly true for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are routinely used for the separation, identification, and quantification of chemical compounds in complex mixtures. The precision of these methods is heavily reliant on the availability of highly pure reference standards.

This compound, synthesized to a high degree of purity, serves as an excellent reference standard for the analysis of related benzhydrol derivatives and potential impurities that may arise during synthetic processes. The presence of distinct structural motifs—the tert-butyl and methyl groups—provides unique retention times in chromatographic separations and characteristic fragmentation patterns in mass spectrometry, facilitating unambiguous identification.

Role in Method Development and Validation:

During the development of new analytical methods for related compounds, a well-characterized standard like this compound is indispensable. It is utilized to:

Optimize Chromatographic Conditions: The compound is injected into the GC or HPLC system to determine the optimal conditions for separation, including the choice of column, mobile phase composition (for HPLC), temperature programming (for GC), and flow rate.

Determine Retention Time: The time it takes for this compound to travel through the chromatographic column is a critical parameter for its identification in unknown samples.

Calibrate the Detector: By preparing solutions of known concentrations, a calibration curve can be constructed to establish the relationship between the detector response and the amount of the analyte. This is fundamental for accurate quantification.

Assess Method Performance: The reference standard is used to evaluate key validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The synthesis of this compound for use as a reference standard must be carefully controlled to minimize impurities. Potential impurities could include unreacted starting materials, by-products from side reactions, or isomers. The purity of the standard is typically assessed by a combination of techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis. A purity of ≥97% is generally required for a compound to be considered a suitable reference standard cymitquimica.com.

Development of Advanced Detection and Quantification Techniques for Related Compounds

The structural framework of this compound makes it a valuable tool in the development of novel and improved detection and quantification methods for structurally analogous compounds. These related compounds might be metabolites, degradation products, or synthetic analogs with potential applications in various fields of chemical research.

Application in Spectroscopic and Spectrometric Methods:

The distinct spectroscopic signature of this compound aids in the development of sensitive and selective detection techniques.

Mass Spectrometry (MS): The fragmentation pattern of this compound under electron ionization (EI) or other ionization techniques provides a unique fingerprint. This information is crucial for developing selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods in GC-MS or LC-MS. These targeted techniques offer significantly enhanced sensitivity and selectivity for the detection of trace amounts of the analyte and related structures in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectra (¹H and ¹³C) of pure this compound provide precise chemical shift and coupling constant information. This data is invaluable for the structural elucidation of newly synthesized related compounds and for the quantitative analysis of mixtures using quantitative NMR (qNMR) techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group and the substituted aromatic rings. This can be used to develop IR-based detection methods, particularly in process analytical technology (PAT) for monitoring the synthesis of related compounds in real-time.

By studying the analytical behavior of this well-defined molecule, researchers can predict the behavior of similar compounds and design analytical methodologies with improved performance characteristics. This proactive approach to methods development is essential for advancing the frontiers of chemical analysis and ensuring the quality and consistency of chemical products and research findings.

Q & A

Q. What strategies resolve discrepancies between computational predictions and experimental results in thermodynamic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.